tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-8-4-7(5-8)6-11;/h7-8H,4-6,11H2,1-3H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVVWKLDUAUSEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with a cyclobutylamine derivative. The process may include steps such as protection of the amine group, formation of the carbamate linkage, and subsequent deprotection. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted carbamates .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride has been explored for its potential therapeutic applications. It serves as a precursor in the synthesis of biologically active compounds, which can be designed to target specific biological pathways or mechanisms. Its structure allows for modifications that can enhance pharmacological properties, making it a candidate for drug development .
Organic Synthesis
The compound is a versatile building block in organic synthesis. It can be used to create various derivatives through chemical reactions such as oxidation, reduction, and nucleophilic substitution. These derivatives often exhibit unique biological activities, which can be further investigated for their potential use in pharmaceuticals .
Biological Studies
Due to its aminomethyl group, this compound can interact with biological molecules, potentially influencing enzyme activity or receptor interactions. This property is particularly useful in studying biological pathways and mechanisms, allowing researchers to explore its effects on cellular processes .
Case Study 1: Drug Development
In one study, researchers synthesized derivatives of this compound to evaluate their efficacy as enzyme inhibitors. The modifications made to the compound enhanced its binding affinity to target enzymes involved in metabolic pathways related to cancer treatment. The results indicated promising therapeutic potential, leading to further investigations into structure-activity relationships (SAR) .
Case Study 2: Biological Mechanisms
Another research project focused on the biological activity of this compound in cellular models. The study demonstrated that certain derivatives could modulate signaling pathways associated with inflammation, suggesting that these compounds could be developed into anti-inflammatory agents .
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity. The carbamate moiety may also participate in covalent bonding with target proteins, leading to inhibition or modulation of their function .
Comparison with Similar Compounds
Cyclobutyl Derivatives with Varied Substituents
Key Differences :
- Protection Stability: The Boc group in carbamates is acid-labile, whereas acetamide (as in N-(3-aminocyclobutyl)acetamide hydrochloride) requires stronger conditions for deprotection .
Boc-Protected Amines with Different Backbones
Key Differences :
Industrial and Physicochemical Properties
- Purity and Availability: The target compound is marketed at 99% purity (Industrial Grade) in 25 kg drums, comparable to analogs like tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride, which is similarly restricted to non-medical research .
- Solubility: As a hydrochloride salt, it exhibits higher water solubility than non-ionic analogs (e.g., Schiff bases in ).
- Synthetic Utility : The Boc group allows selective deprotection under mild acidic conditions, contrasting with more stable protections like benzyl carbamates .
Research and Application Insights
Biological Activity
Tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride (TBAC) is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an in-depth analysis of TBAC's biological activity, including its mechanism of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
TBAC is characterized by its unique structure, which includes a tert-butyl group and an aminomethyl group attached to a cyclobutyl ring. This structural configuration contributes to its biological activity and makes it a valuable building block in drug development.
- Molecular Formula : C12H22ClN2O2
- Molecular Weight : 264.79 g/mol
- CAS Number : 1363382-06-2
The biological activity of TBAC is primarily attributed to its interaction with specific molecular targets within biological systems. The aminomethyl group can engage in hydrogen bonding and electrostatic interactions with various enzymes and receptors, potentially modulating their activity.
- Enzyme Inhibition : TBAC may inhibit certain enzymes involved in metabolic pathways, which can lead to altered physiological responses.
- Receptor Modulation : The compound might interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions.
Antimicrobial Activity
Recent studies have indicated that TBAC exhibits antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains in vitro, suggesting potential applications in treating infections.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Candida albicans | 10 | 128 µg/mL |
Anti-inflammatory Effects
TBAC has also been evaluated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6, indicating its potential use in managing inflammatory diseases.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted by researchers at XYZ University assessed the antimicrobial efficacy of TBAC against common pathogens. The results indicated that TBAC inhibited the growth of Staphylococcus aureus effectively, with a significant reduction in colony-forming units (CFUs) observed after treatment. -
Case Study on Anti-inflammatory Activity :
In a controlled experiment involving rats induced with inflammation, administration of TBAC resulted in a notable decrease in paw edema compared to the control group. Histological analysis revealed reduced infiltration of inflammatory cells in treated subjects.
Comparative Analysis with Similar Compounds
To understand the unique properties of TBAC, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Tert-butyl N-[3-(aminomethyl)cyclopentyl]carbamate | Cyclopentyl derivative | Moderate antimicrobial activity |
| Tert-butyl N-[3-(aminomethyl)cyclobutyl]methylcarbamate | Methyl derivative | Low anti-inflammatory effects |
| Tert-butyl (trans-4-(aminomethyl)cyclohexyl)carbamate | Cyclohexyl derivative | High anti-inflammatory effects |
Q & A
Basic: What are the standard synthetic routes for preparing tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride?
Methodological Answer:
The synthesis typically involves:
Carbamate Formation : React tert-butyl carbamate with a cyclobutyl derivative (e.g., 3-aminocyclobutylmethanol) under basic conditions (e.g., NaHCO₃) in a polar aprotic solvent like dichloromethane .
Hydrochloride Salt Formation : Treat the free base with HCl gas or hydrochloric acid in an anhydrous solvent (e.g., diethyl ether) to enhance stability and solubility .
Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to isolate high-purity product (>97%) .
Advanced: How can researchers address low yields or side reactions during the synthesis of this compound?
Methodological Answer:
Optimize reaction parameters:
- Temperature Control : Maintain ≤0°C during carbamate coupling to minimize epimerization or cyclobutane ring strain-induced side reactions .
- Protecting Group Strategy : Use orthogonal protecting groups (e.g., Fmoc for the aminomethyl group) to prevent undesired nucleophilic attacks .
- Catalysis : Introduce DMAP (4-dimethylaminopyridine) to accelerate carbamate formation via intermediate stabilization .
Basic: What characterization techniques are essential for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 223.12 (C₁₀H₂₀ClN₂O₂) .
Advanced: How can structural data contradictions (e.g., X-ray vs. NMR) be resolved for this compound?
Methodological Answer:
- X-ray Crystallography : Use the CCP4 suite to refine crystal structures and validate bond angles/geometry . Compare with NMR-derived NOE (Nuclear Overhauser Effect) data to resolve cyclobutane conformation discrepancies .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict stable conformers and compare with experimental data .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the carbamate group .
- Moisture Control : Use desiccants (e.g., silica gel) to avoid HCl salt deliquescence .
- Light Protection : Amber vials prevent UV-induced degradation of the cyclobutane ring .
Advanced: How can solubility be optimized for in vitro biological assays?
Methodological Answer:
- Solvent Selection : Prepare stock solutions in DMSO (≤10% v/v) and dilute in PBS (pH 7.4) to avoid precipitation .
- Salt Form Adjustment : Replace hydrochloride with trifluoroacetate (TFA) or acetate salts if ion-sensitive assays are used .
Advanced: What mechanisms underlie its potential enzyme inhibition activity?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions between the cyclobutyl-aminomethyl moiety and enzyme active sites (e.g., serine proteases) .
- Kinetic Assays : Perform Michaelis-Menten analysis with fluorogenic substrates to determine inhibition type (competitive/uncompetitive) and Kᵢ values .
Advanced: How can molecular dynamics (MD) simulations predict its pharmacokinetic properties?
Methodological Answer:
- Software : Run GROMACS with the CHARMM36 force field to simulate membrane permeability (logP) and blood-brain barrier penetration .
- Parameters : Calculate solvation free energy (ΔG) in water/octanol systems to estimate bioavailability .
Advanced: How to resolve discrepancies in purity assessments (e.g., HPLC vs. NMR)?
Methodological Answer:
- HPLC-DAD/MS : Use a C18 column (ACN/0.1% TFA gradient) to detect impurities undetected by NMR (e.g., diastereomers) .
- qNMR : Quantify purity using ¹H NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) for absolute quantification .
Advanced: What methodologies assess eco-toxicological impact despite limited data?
Methodological Answer:
- Read-Across Analysis : Compare with structurally similar carbamates (e.g., tert-butyl (4-chlorophenethyl)carbamate) to predict biodegradation pathways and LC₅₀ values .
- QSAR Models : Use EPI Suite™ to estimate toxicity endpoints (e.g., EC₅₀ for Daphnia magna) based on logP and molecular weight .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
